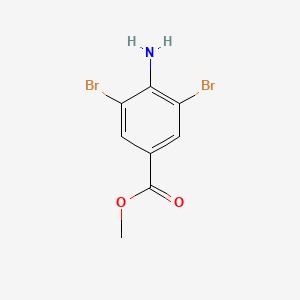

Methyl 4-amino-3,5-dibromobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKVGQOFHYOXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451452 | |

| Record name | Methyl 4-amino-3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3282-10-8 | |

| Record name | Methyl 4-amino-3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-3,5-dibromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 4-amino-3,5-dibromobenzoate from 4-aminobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-amino-3,5-dibromobenzoate, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available 4-aminobenzoic acid. The synthesis involves a two-step process: the electrophilic dibromination of 4-aminobenzoic acid to yield 4-amino-3,5-dibromobenzoic acid, followed by a Fischer esterification to produce the final methyl ester. This guide details the experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound from 4-aminobenzoic acid is a straightforward two-step process. The first step is an electrophilic aromatic substitution, specifically the bromination of the activated aromatic ring of 4-aminobenzoic acid. Due to the activating nature of the amino group, di-substitution occurs at the positions ortho to the amino group. The second step is the acid-catalyzed esterification of the resulting 4-amino-3,5-dibromobenzoic acid with methanol to yield the desired methyl ester.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 187-189 |

| 4-Amino-3,5-dibromobenzoic Acid | C₇H₅Br₂NO₂ | 294.93 | 110[1] |

| This compound | C₈H₇Br₂NO₂ | 308.96 | Not available |

Table 2: Reaction Parameters and Expected Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Expected Yield |

| Dibromination | N-Bromosuccinimide (NBS) | Acetic Acid | 4-6 hours | High (specific yield not reported) |

| Esterification | Methanol, Sulfuric Acid | Methanol | 4-6 hours | High (specific yield not reported) |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 4-Amino-3,5-dibromobenzoic Acid

This procedure is adapted from standard bromination methods of activated aromatic rings. The key to achieving dibromination is the use of at least two equivalents of the brominating agent.

Materials:

-

4-Aminobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add 2.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water to remove any remaining acetic acid and succinimide.

-

Dry the product, 4-amino-3,5-dibromobenzoic acid, under vacuum.

Step 2: Synthesis of this compound

This procedure follows a standard Fischer esterification protocol.

Materials:

-

4-Amino-3,5-dibromobenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, suspend 1.0 equivalent of 4-amino-3,5-dibromobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the suspension while stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Workflow and Diagrams

The overall synthetic process can be visualized as a two-step sequence.

Caption: Synthetic workflow for this compound.

The logical relationship for the synthesis can be outlined as follows:

Caption: Logical flow diagram of the synthesis process.

References

"Methyl 4-amino-3,5-dibromobenzoate" chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 4-amino-3,5-dibromobenzoate, a halogenated aromatic compound of interest to researchers and professionals in the fields of organic synthesis and drug development.

Chemical Structure and Identification

This compound is a derivative of benzoic acid with two bromine atoms and an amino group attached to the benzene ring, and a methyl ester functional group.

Table 1: Structural and Identification Data

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3282-10-8 |

| SMILES | COC(=O)C1=CC(Br)=C(C(=C1)Br)N |

| InChI | InChI=1S/C8H7Br2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 |

| InChIKey | YQJYQJZQJZQZSZ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₂NO₂ | [1] |

| Molecular Weight | 308.96 g/mol | [1] |

| Melting Point | 102-104 °C | [2] |

| Boiling Point | 362.4 °C at 760 mmHg | [2] |

| Density | 1.907 g/cm³ | [2] |

| Appearance | White solid | [1] |

Note: Solubility data is not explicitly available in the searched literature. However, its use in reactions involving solvents like acetonitrile and purification via flash chromatography with hexane/ether suggests it is soluble in common organic solvents but likely has low solubility in water.

Synthesis Protocols

This compound can be synthesized through two primary routes: the bromination of methyl 4-aminobenzoate or the esterification of 4-amino-3,5-dibromobenzoic acid.

Protocol 1: Bromination of Methyl 4-aminobenzoate

This protocol describes the direct bromination of the aromatic ring of methyl 4-aminobenzoate.

Experimental Procedure:

-

To a solution of methyl 4-aminobenzoate in methanol, add a solution of bromine and pyridine in methanol dropwise at ice-cold temperatures.

-

Reflux the resulting mixture for 4 hours.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

To the residue, add dichloromethane and water.

-

The organic layer is then washed, dried, and concentrated to yield the crude product.

-

Purification can be achieved by column chromatography.

Protocol 2: Esterification of 4-amino-3,5-dibromobenzoic acid

This method involves the Fischer esterification of the corresponding carboxylic acid.

Experimental Procedure:

-

To a stirred solution of 4-amino-3,5-dibromobenzoic acid (5.0 g, 16.99 mmol) in methanol (50 mL) at ambient temperature, add concentrated sulfuric acid (1.35 mL, 25.48 mmol) dropwise.[3]

-

Stir the reaction mixture at 80 °C for 8 hours.[3]

-

Bring the reaction mixture to ambient temperature.[3]

-

Further workup, likely involving neutralization and extraction, would be required to isolate the product.

Spectroscopic Data

While a full spectrum is not available, a ¹H-NMR spectral data point has been reported.

-

¹H-NMR (CDCl₃, 300 MHz) δ: 8.24 (s, 2H)[1]

This singlet at 8.24 ppm corresponds to the two equivalent aromatic protons on the benzene ring.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a two-step process starting from 4-aminobenzoic acid.

Caption: Synthesis pathway of this compound.

Potential Applications and Reactivity

This compound serves as a versatile intermediate in organic synthesis. The amino group can be a site for various transformations, such as diazotization followed by substitution, allowing for the introduction of a wide range of functional groups. The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules. For instance, it has been used in the synthesis of more complex heterocyclic compounds.[4]

References

"Methyl 4-amino-3,5-dibromobenzoate" CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its structure, featuring an aniline core with two bromine substituents and a methyl ester group, provides multiple reactive sites for further chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and safety information.

Chemical Identification and Physical Properties

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 3282-10-8

A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₂NO₂ | - |

| Molecular Weight | 308.96 g/mol | - |

| Melting Point | 135-139 °C | [1] |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-aminobenzoic acid. The first step involves the dibromination of the aromatic ring, followed by the esterification of the carboxylic acid group.

Experimental Protocol

Step 1: Synthesis of 4-Amino-3,5-dibromobenzoic acid

This procedure is adapted from established methods for the bromination of activated aromatic rings.

-

Materials:

-

4-Aminobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine solution

-

-

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in a suitable amount of DMF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 2.1 equivalents of N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature is maintained below 5°C. The addition of the second equivalent of NBS will likely require a longer reaction time or slightly elevated temperature to achieve complete dibromination.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Esterification of 4-Amino-3,5-dibromobenzoic acid

This protocol utilizes the well-established Fischer esterification method.

-

Materials:

-

4-Amino-3,5-dibromobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 1 equivalent of 4-amino-3,5-dibromobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization or column chromatography if necessary.

-

Synthesis Workflow Diagram

Caption: Synthesis pathway for this compound.

Safety Information

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Drug Development

Halogenated anilines and benzoic acid derivatives are important pharmacophores in medicinal chemistry. The bromine atoms on the aromatic ring of this compound can serve as handles for cross-coupling reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The amino and ester functionalities also provide sites for further derivatization, making this compound a valuable starting material for the synthesis of libraries of potential drug candidates. Its structural motifs are found in compounds with a wide range of biological activities, including but not limited to, antibacterial, antiviral, and anticancer agents.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in a safe and controlled environment.

References

Spectroscopic Profile of Methyl 4-amino-3,5-dibromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-amino-3,5-dibromobenzoate, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to support research, synthesis, and quality control efforts in drug development and other chemical sciences.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.063 | Singlet | 2H | Aromatic C-H |

| 4.996 | Singlet | 2H | Amine (-NH₂) |

| 3.866 | Singlet | 3H | Methyl (-OCH₃) |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.1 | Carbonyl Carbon (C=O) |

| 145.9 | Aromatic C-NH₂ |

| 133.5 | Aromatic C-H |

| 121.0 | Aromatic C-COOCH₃ |

| 107.5 | Aromatic C-Br |

| 52.3 | Methyl Carbon (-OCH₃) |

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3321 | N-H Stretch (Amine) |

| 3076 | Aromatic C-H Stretch |

| 2958 | Aliphatic C-H Stretch (Methyl) |

| 1723, 1713 | C=O Stretch (Ester) |

| 1610 | N-H Bend (Amine) |

| 1432 | Aromatic C=C Stretch |

| 1303, 1268 | C-O Stretch (Ester) |

| 975, 855, 761 | C-H Bending (Aromatic) |

Sample Preparation: NaCl plate

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion |

| 331.8709 | [M+Na]⁺ |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

The spectroscopic data presented above were obtained from the characterization of this compound synthesized as described in the literature.[1] The general experimental procedures for obtaining this type of data are outlined below.

Synthesis of this compound

Methyl 4-aminobenzoate is dissolved in methanol. To this solution, a mixture of bromine and pyridine in methanol is added dropwise at ice-cold temperatures. The resulting mixture is then refluxed for several hours. After cooling, the solvent is removed, and the residue is worked up using dichloromethane and water, with the aqueous phase made slightly alkaline. The organic layer is separated, dried, and concentrated to yield the product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectra are recorded on an NMR spectrometer (e.g., 300 MHz or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed on a sodium chloride (NaCl) plate for analysis. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer. A dilute solution of the sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

References

Methyl 4-amino-3,5-dibromobenzoate: A Comprehensive Technical Guide for Researchers

Introduction: Methyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic compound that serves as a valuable synthetic intermediate in the fields of medicinal chemistry and drug development. Its molecular structure, featuring an amine group, a methyl ester, and two bromine atoms on the benzene ring, provides multiple reactive sites for the construction of more complex molecules. This guide offers an in-depth overview of its synthesis, physicochemical properties, and potential applications, with a focus on detailed experimental protocols and data for researchers and scientists.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3282-10-8 | [1][2] |

| Molecular Formula | C₈H₇Br₂NO₂ | [2] |

| Molecular Weight | 308.96 g/mol | [2] |

| Predicted Monoisotopic Mass | 306.88434 Da | [3] |

Note: Further experimental determination of properties such as melting point and boiling point is required for a complete profile.

Synthesis of this compound

A robust two-step synthetic route for the preparation of this compound has been reported, achieving a high total yield.[4] The synthesis commences with the bromination of a nitro-substituted benzoic acid methyl ester, followed by the reduction of the nitro group to an amine.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-nitro-4,5-dibromobenzoate [4]

-

In a 100 mL three-necked flask, dissolve methyl 4-bromo-3-nitrobenzoate (5.0 g, 19.2 mmol, 1.0 eq) in concentrated sulfuric acid (12.5 mL).

-

Add N-bromosuccinimide (NBS) (3.8 g, 21.2 mmol, 1.1 eq) to the solution.

-

Heat the reaction mixture to 60°C and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:petroleum ether (1:2).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add the reaction mixture dropwise into 20 mL of ice water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound [4]

-

Dissolve the crude methyl 3-nitro-4,5-dibromobenzoate in a mixed solvent of ethanol and water (8:1 by volume).

-

To this solution, add iron powder (Fe) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to 85-90°C and stir for 3-4 hours. Monitor the reaction by TLC (ethyl acetate:petroleum ether = 1:2).

-

Upon completion, filter the hot reaction mixture through diatomite.

-

Extract the filtrate with ethyl acetate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to afford this compound as a white solid. The total yield for the two steps is reported to be over 80%.[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain. However, predicted mass spectrometry data is available.

Mass Spectrometry (Predicted) [3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 307.89162 |

| [M+Na]⁺ | 329.87356 |

| [M-H]⁻ | 305.87706 |

| [M+NH₄]⁺ | 324.91816 |

| [M+K]⁺ | 345.84750 |

Note: M represents the parent molecule.

Applications as a Synthetic Intermediate

The structural features of this compound make it a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. While specific examples of its use are not widely reported, its analogous carboxylic acid, 4-amino-3,5-dibromobenzoic acid, is a known precursor in the synthesis of the antibacterial agent Aditoprim.[5] The amine group can undergo diazotization followed by various coupling reactions, and the bromine atoms are susceptible to nucleophilic substitution or can participate in cross-coupling reactions.

Potential Reaction Pathways

The following diagram illustrates the logical relationships of potential transformations of this compound, highlighting its utility as a synthetic building block.

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a promising synthetic intermediate with significant potential in the development of novel pharmaceuticals and other functional organic molecules. The provided synthesis protocol offers an efficient route to this compound. Further research to fully characterize its physical and spectroscopic properties, as well as to explore its reactivity in various organic transformations, will undoubtedly expand its utility in synthetic chemistry. This guide serves as a foundational resource for researchers embarking on studies involving this versatile building block.

References

- 1. 3282-10-8|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C8H7Br2NO2) [pubchemlite.lcsb.uni.lu]

- 4. CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester - Google Patents [patents.google.com]

- 5. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]

The Biological Versatility of Methyl 4-amino-3,5-dibromobenzoate Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthetic Derivatives Based on the Substituted Aminobenzoic Acid Scaffold, Highlighting Their Potential Anticancer, Antimicrobial, and Enzyme-Inhibitory Activities.

This technical guide offers a comprehensive overview of the biological activities associated with derivatives of Methyl 4-amino-3,5-dibromobenzoate. While direct research on this specific ester is limited in publicly available literature, this document extrapolates from the rich data available for structurally analogous compounds, particularly derivatives of 4-aminobenzoic acid and 4-amino-3-bromobenzoic acid. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the therapeutic potential of this chemical class, detailing quantitative biological data, experimental methodologies, and potential mechanisms of action to inform future research and development.

Core Biological Activities and Quantitative Data

Derivatives of the 4-aminobenzoic acid scaffold have demonstrated a broad spectrum of biological activities, including cytotoxic effects against cancer cell lines, inhibitory action against various microbial strains, and modulation of enzyme activity. The introduction of bromine atoms onto the benzene ring is a common strategy in medicinal chemistry to enhance the lipophilicity and, potentially, the biological efficacy of lead compounds.

Anticancer Activity

Schiff base derivatives of 4-aminobenzoic acid have shown notable cytotoxicity against various cancer cell lines. The mechanism of action for many aminobenzoic acid-derived anticancer agents is believed to involve the inhibition of key signaling pathways that control cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Table 1: Cytotoxic Activity of 4-Aminobenzoic Acid Derivatives against the HepG2 Cancer Cell Line [2]

| Compound ID | R Group on Imine Nitrogen | IC50 (µM) |

| 1a | 2-hydroxyphenyl | > 50 |

| 1l | 4-chloro-2-hydroxyphenyl | 15.0 |

| 1r | 5-nitrofuran-2-yl | 25.8 |

Antimicrobial Activity

The 4-aminobenzoic acid moiety is a well-established pharmacophore in antimicrobial agents, most famously in the sulfonamide class of antibiotics which inhibit folate synthesis.[3] Derivatives, including Schiff bases, have shown potent activity against a range of bacteria and fungi. The proposed mechanism for some brominated aminobenzoic acid derivatives involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4]

Table 2: Minimum Inhibitory Concentrations (MIC) of 4-Aminobenzoic Acid Schiff Base Derivatives [2]

| Compound ID | R Group on Imine Nitrogen | Staphylococcus aureus (MRSA) MIC (µM) | Candida albicans MIC (µM) |

| 1a | 2-hydroxyphenyl | 125 | 15.62 |

| 1l | 4-chloro-2-hydroxyphenyl | 15.62 | 7.81 |

| 1r | 5-nitrofuran-2-yl | 31.25 | 15.62 |

Enzyme Inhibition

Synthetic amino acid derivatives have been investigated for their potential to inhibit digestive enzymes, which is a therapeutic strategy for managing metabolic disorders like type 2 diabetes and obesity.

Table 3: Enzyme Inhibitory Activity of Synthetic Amino Acid Derivatives [5]

| Compound ID | Enzyme Target | IC50 (µM) |

| PPC89 | Pancreatic α-amylase | 171.30 |

| PPC101 | Pancreatic α-amylase | 162.00 |

| PPC84 | α-glucosidase | 321.30 |

| PPC89 | α-glucosidase | 353.00 |

| PPC101 | α-glucosidase | 51.00 |

| Acarbose | Pancreatic α-amylase | 326.00 |

| Acarbose | α-glucosidase | 639.00 |

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections detail the methodologies employed in the studies cited, providing a framework for future investigations into this compound derivatives.

Synthesis of Schiff Base Derivatives from 4-Aminobenzoic Acid[6][7]

-

Dissolution: Dissolve the starting aldehyde (1 equivalent) in absolute ethanol.

-

Addition of Amine: To the aldehyde solution, add 4-aminobenzoic acid (1 equivalent).

-

Catalysis: Add a few drops of glacial acetic acid to the mixture.

-

Reaction: Reflux the reaction mixture for 5-6 hours.

-

Isolation: Cool the mixture to room temperature, allowing the Schiff base product to precipitate.

-

Purification: Filter the precipitate and recrystallize from hot ethanol.

In Vitro Cytotoxicity Assay (MTT Assay)[8]

-

Cell Seeding: Seed human cancer cells (e.g., A549, BT549, PC3) in 96-well plates at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 2%) for a specified duration (e.g., 48 hours). A vehicle control (DMSO) and a positive control (e.g., tamoxifen) should be included.

-

MTT Addition: Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

α-Glucosidase Inhibition Assay[5]

-

Reagent Preparation: Prepare solutions of α-glucosidase (e.g., 2 U/mL) and the substrate ρ-nitrophenyl-α-D-glucopyranoside (e.g., 5 mmol/L) in a suitable buffer (e.g., 100 mM citrate-phosphate buffer, pH 7.0).

-

Reaction Mixture: In a 96-well plate, add the α-glucosidase solution, the test compound (at various concentrations), and the substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Absorbance Reading: Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) at different time points.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Visualizing Molecular Pathways and Experimental Processes

To better understand the potential mechanisms of action and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Caption: Potential inhibition of the EGFR signaling pathway by aminobenzoic acid derivatives.

Caption: The MAPK signaling cascade and a potential point of inhibition.

Experimental Workflow

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The derivatives of 4-aminobenzoic acid and its halogenated analogs represent a promising class of compounds with diverse biological activities. The data presented in this guide, extrapolated from closely related structures, strongly suggests that derivatives of this compound warrant further investigation as potential therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of a library of these derivatives to establish clear structure-activity relationships. Mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways responsible for their anticancer, antimicrobial, and enzyme-inhibitory effects. This foundational knowledge will be instrumental in guiding the rational design and development of novel drug candidates based on this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of Methyl 4-amino-3,5-dibromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic compound. Aromatic amines and their derivatives are a class of chemicals widely used as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The presence of bromine atoms on the aromatic ring can significantly influence the reactivity and toxicological profile of the molecule. Due to the potential hazards associated with this class of compounds, stringent safety protocols are essential to protect laboratory personnel and the environment.[1] This guide outlines the known properties, potential hazards, and recommended handling procedures for this compound.

Physical and Chemical Properties

A summary of the available quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 3282-10-8 | [2] |

| Molecular Formula | C₈H₇Br₂NO₂ | [3] |

| Molecular Weight | 308.95 g/mol | ChemSupplier Data |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Purity | 98% | [3] |

Hazard Identification and Personal Protective Equipment

While a specific GHS classification for this compound is not available, related aromatic amines are known to be toxic and pose several health risks.[1] Primary aromatic amines can be absorbed through the skin and may cause harm to respiratory and cardiovascular health.[1] Based on data for similar halogenated aromatic compounds, researchers should be aware of the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Skin Irritation/Corrosion: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is non-negotiable.

| PPE Category | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or absorption of the chemical.[5] |

| Respiratory Protection | Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[5] |

Experimental Protocols: Safe Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and risk.

Preparation

-

Review Safety Information: Before any work begins, thoroughly review this guide and any available safety data for the specific chemical being used.

-

Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.[5]

-

Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.[5]

Handling

-

Weighing and Transferring: All weighing and transfers of the solid compound should be conducted in a chemical fume hood to avoid inhalation of airborne particles. Use appropriate tools to minimize the risk of spills.

-

Performing the Reaction: Conduct all experimental procedures within a chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.[5]

Cleanup and Disposal

-

Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. This rinsate should be collected as hazardous waste.[5]

-

Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled waste container.[5]

-

Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately flush the contaminated skin with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, get medical attention.[6][8] |

| Eye Contact | Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get immediate medical attention.[6][9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] |

Visualizations

The following diagrams illustrate key safety workflows and hazard information.

References

- 1. researchgate.net [researchgate.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-氨基-3,5-二溴苯甲酸甲酯 - CAS:3282-10-8 - 奔旗商城-科研物资一站式采购平台 [benqii.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. benchchem.com [benchchem.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 8. hazmatschool.com [hazmatschool.com]

- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

Solubility Profile of Methyl 4-amino-3,5-dibromobenzoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5-dibromobenzoate is an aromatic organic compound with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its purification, formulation, and application. This technical guide provides an overview of the available information on the solubility of this compound and outlines detailed experimental protocols for its determination.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. While qualitative descriptors for similar compounds, such as methyl 4-aminobenzoate, suggest solubility in alcohols and ethers and slight solubility in water, no numerical values for this compound were found.[1] The lack of readily available data underscores the need for experimental determination to guide research and development efforts involving this compound.

Based on the principle of "like dissolves like," it can be inferred that this compound, a polar molecule, would exhibit higher solubility in polar organic solvents. However, the presence of two bromine atoms increases its molecular weight and may influence its interaction with different solvent types. Experimental verification is essential for accurate solubility assessment.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section details established methodologies for determining the solubility of organic compounds like this compound.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation or filtration can be used to separate the saturated solution from the undissolved solid.

-

Quantification: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent (e.g., in g/L, mg/mL, or mol/L).

Analytical Methods

For more precise measurements or when dealing with low solubilities, analytical techniques are employed.

Methodology:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the Gravimetric Method.

-

Phase Separation: Follow step 3 as described in the Gravimetric Method.

-

Dilution: A precise aliquot of the saturated solution is carefully diluted with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analysis: The concentration of this compound in the diluted solution is determined using a calibrated analytical instrument. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the compound.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A calibration curve must be generated first.

-

-

Calculation: The solubility is calculated by taking into account the dilution factor.

Dynamic (Laser Monitoring) Method

This method involves monitoring the dissolution of the solid in the solvent as the temperature is changed.

Methodology:

-

Sample Preparation: A known amount of the solute is added to a known amount of the solvent in a thermostatically controlled vessel.

-

Heating and Dissolution: The temperature of the mixture is gradually increased while being stirred. A laser beam is passed through the suspension.

-

Clear Point Detection: The temperature at which the last solid particle dissolves, resulting in a clear solution and a sharp increase in light transmission, is recorded as the saturation temperature for that specific concentration.

-

Data Collection: By repeating this process with different solute-solvent ratios, a solubility curve as a function of temperature can be constructed.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Role of Methyl 4-amino-3,5-dibromobenzoate in the Synthesis of Biologically Active Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide elucidates the role of Methyl 4-amino-3,5-dibromobenzoate as a pivotal intermediate in the synthesis of molecules with significant biological activity. While direct evidence for a specific mechanism of action for this compound itself is not prominent in current literature, its utility as a scaffold for developing potent therapeutic and pesticidal agents is well-documented. This guide will explore the synthetic pathways and the mechanisms of action of the resulting biologically active compounds.

Introduction: A Versatile Chemical Intermediate

This compound is a substituted aromatic amine that serves as a crucial building block in organic synthesis. Its chemical structure, featuring a reactive amino group and bromine atoms, allows for a variety of chemical modifications, making it an ideal starting material for the creation of more complex molecules with diverse biological functions. Its application is particularly notable in the development of novel pesticides and antiviral agents.

Synthetic Applications in Drug and Pesticide Development

This compound has been utilized in the synthesis of a range of compounds with demonstrated biological efficacy. Below are key examples of its application.

Synthesis of Novel Pesticidal Compounds

In the field of agrochemicals, new pesticides are essential to combat the development of resistance in various pest species. This compound has been employed as a key intermediate in the synthesis of novel pesticidal molecules.

A documented synthesis involves the reaction of this compound to form a more complex amide with insecticidal properties.

-

Reaction Setup: this compound (5.0 g, 16 mmol) is dissolved in acetonitrile (30 mL).

-

Addition: The solution is added dropwise to the reaction mixture containing the acylating agent.

-

Reaction Conditions: The mixture is stirred at 80 °C for 30 minutes.

-

Work-up: Upon cooling to ambient temperature, an aqueous ammonia solution (20 mL) is added.

-

Extraction: The product is extracted with petroleum ether.

-

Purification: The organic layer is washed with brine and water, dried over sodium sulfate (Na2SO4), filtered, and concentrated to yield the final compound.[1]

The resulting compounds have been tested for their pesticidal activity against various pests, including the corn earworm (Helicoverpa zea) and aphids.[1]

The final pesticidal molecules synthesized from this compound may exhibit various modes of action, including but not limited to:

-

Acetylcholinesterase inhibition

-

Sodium channel modulation

-

Chitin biosynthesis inhibition

-

GABA and glutamate-gated chloride channel antagonism or agonism

-

Nicotinic acetylcholine receptor agonism or antagonism[1]

The specific mechanism is dependent on the final structure of the synthesized molecule.

Synthesis of Antiviral Agents

This compound is also a precursor in the synthesis of inhibitors targeting human respiratory syncytial virus (hRSV) and human metapneumovirus (hMPV), two significant causes of respiratory tract infections.[2]

A patented synthetic route demonstrates the conversion of this compound into a potent antiviral agent.

Step 1: Acetylation

-

Reagents: To a solution of this compound in acetic acid (5 mL), acetic anhydride (0.4 mL, 4.21 mmol) is added.

-

Conditions: The mixture is heated to 90 °C for 16 hours.

-

Purification: After cooling, the mixture is concentrated, and the crude product is purified by silica gel chromatography (0-30% EtOAc/petroleum ether) to yield the acetylated intermediate.[2]

Step 2: Further Modification (e.g., Thionation)

-

The acetylated intermediate undergoes further reactions, such as thionation, to produce a thioamide derivative.[2]

-

This intermediate is then typically cyclized with other reagents to form the final heterocyclic antiviral compound.

The final compounds are designed to inhibit the replication of hRSV and hMPV. While the patent does not specify the exact molecular target, the general mechanism of such antiviral agents often involves the inhibition of viral entry, replication enzymes (like RNA polymerase), or viral assembly.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic utility of this compound.

Caption: Synthetic pathway for a pesticidal compound.

Caption: Synthetic pathway for an antiviral agent.

Quantitative Data

As this compound is an intermediate, quantitative data regarding its direct biological activity (e.g., IC50, Ki) is not available in the reviewed literature. The relevant quantitative data pertains to the final, biologically active products synthesized from it. For researchers interested in these final products, it is recommended to consult the specific studies and patents for detailed activity data.

Table 1: Synthetic Yields and Purity

| Intermediate/Product | Synthetic Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 119 (a derivative) | According to TP8 from this compound | 92 | Not Specified | [3] |

| Methyl 4-acetamido-3,5-dibromobenzoate | Acetylation | Not Specified | Purified by chromatography |[2] |

Note: Detailed yield and purity data are often found within the experimental sections of the cited patents and publications.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of complex organic molecules with significant biological activities. Its utility in creating novel pesticides and antiviral agents underscores its importance in the fields of agrochemical and pharmaceutical research. While it does not possess a known mechanism of action in biological systems itself, its role as a foundational scaffold enables the development of potent and targeted therapeutic and crop protection agents. Future research may continue to explore its use in generating diverse molecular architectures for various biological targets.

References

Methodological & Application

Synthesis of Methyl 4-amino-3,5-dibromobenzoate: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Methyl 4-amino-3,5-dibromobenzoate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. The synthesis is a two-step process commencing with the dibromination of 4-aminobenzoic acid to yield 4-amino-3,5-dibromobenzoic acid, followed by a Fischer esterification to produce the final methyl ester.

Experimental Protocols

Step 1: Synthesis of 4-amino-3,5-dibromobenzoic acid

This procedure outlines the electrophilic bromination of 4-aminobenzoic acid. By controlling the stoichiometry of the brominating agent, the reaction is directed towards the formation of the dibrominated product.

Materials:

-

4-aminobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in a minimal amount of DMF.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add 2.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the cooled solution. The activating nature of the amino group directs the bromination to the ortho positions. Using a slight excess of NBS ensures the completion of the dibromination.

-

After the addition of NBS is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any remaining DMF and succinimide.

-

Recrystallize the crude 4-amino-3,5-dibromobenzoic acid from an ethanol/water mixture to obtain the purified product.

-

Dry the purified solid in a vacuum oven.

Step 2: Synthesis of this compound

This step involves the Fischer esterification of the dibrominated aminobenzoic acid using methanol in the presence of an acid catalyst.

Materials:

-

4-amino-3,5-dibromobenzoic acid (from Step 1)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add the purified 4-amino-3,5-dibromobenzoic acid and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to afford the final product as a solid.

Data Presentation

Table 1: Reagent Quantities and Physicochemical Data

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Source |

| Step 1 | |||||

| 4-aminobenzoic acid | C₇H₇NO₂ | 137.14 | 10 | 1.37 g | |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 22 | 3.92 g | |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | ~20 mL | |

| 4-amino-3,5-dibromobenzoic acid | C₇H₅Br₂NO₂ | 294.93 | - | - | [2][3] |

| Step 2 | |||||

| 4-amino-3,5-dibromobenzoic acid | C₇H₅Br₂NO₂ | 294.93 | 5 | 1.47 g | |

| Methanol | CH₄O | 32.04 | - | ~50 mL | |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | catalytic | ~0.5 mL | |

| This compound | C₈H₇Br₂NO₂ | 308.96 | - | - | [4] |

Table 2: Product Characterization

| Product | Appearance | Melting Point (°C) | Expected Yield (%) |

| 4-amino-3,5-dibromobenzoic acid | White to off-white solid | - | >80 |

| This compound | Solid | - | 60-80 |

Experimental Workflow

References

- 1. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. chemscene.com [chemscene.com]

- 3. 4-Amino-3,5-dibromobenzoic acid | C7H5Br2NO2 | CID 11959049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H7Br2NO2) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols: Synthesis of Aditoprim Utilizing Methyl 4-amino-3,5-dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and representative protocols for the synthesis of Aditoprim, a potent antibacterial agent. The synthesis outlined herein utilizes Methyl 4-amino-3,5-dibromobenzoate as a key starting material. This document offers a plausible synthetic route based on established chemical principles, providing researchers with a foundational methodology for laboratory-scale synthesis.

Introduction

Aditoprim is a dihydrofolate reductase inhibitor, which exhibits broad-spectrum antibacterial activity, often used in veterinary medicine. Its synthesis involves the coupling of a substituted benzyl moiety with a diaminopyrimidine core. This document details a potential synthetic pathway starting from the brominated aromatic compound, this compound.

Overall Synthetic Workflow

The synthesis of Aditoprim from this compound is a multi-step process. The general workflow involves the initial preparation of the substituted aminobenzoate, followed by its conversion to a key benzyl bromide intermediate. This intermediate is then coupled with a diaminopyrimidine derivative to yield the final Aditoprim product.

Caption: Overall workflow for the synthesis of Aditoprim.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-amino-3,5-dibromobenzyl alcohol

This protocol describes the reduction of the methyl ester group in this compound to a primary alcohol.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by saturated aqueous Na₂SO₄ solution.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washes, and dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-amino-3,5-dibromobenzyl bromide

This protocol details the conversion of the synthesized alcohol to the corresponding benzyl bromide, a key intermediate for the subsequent coupling reaction.

Materials:

-

Methyl 4-amino-3,5-dibromobenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Methyl 4-amino-3,5-dibromobenzyl alcohol in anhydrous diethyl ether in a dry round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.

-

After the addition, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture over ice and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 4-amino-3,5-dibromobenzyl bromide. This intermediate is often used immediately in the next step without further purification due to its potential instability.

Protocol 3: Synthesis of Aditoprim

This final protocol describes the coupling of the benzyl bromide intermediate with 2,4-Diamino-5-(p-chlorobenzyl)pyrimidine to form Aditoprim.

Materials:

-

4-amino-3,5-dibromobenzyl bromide

-

2,4-Diamino-5-(p-chlorobenzyl)pyrimidine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.

-

To this suspension, add a solution of 2,4-Diamino-5-(p-chlorobenzyl)pyrimidine in anhydrous DMF and stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-amino-3,5-dibromobenzyl bromide in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the formation of Aditoprim by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude Aditoprim by column chromatography or recrystallization.

Quantitative Data Summary

The following tables provide representative quantitative data for the described synthetic protocols. Please note that these are illustrative values and may require optimization for specific laboratory conditions.

Table 1: Reagents for the Synthesis of Methyl 4-amino-3,5-dibromobenzyl alcohol

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| This compound | 308.95 | 10.0 | 32.37 | 1.0 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.46 | 64.74 | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |

Table 2: Reagents for the Synthesis of 4-amino-3,5-dibromobenzyl bromide

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| Methyl 4-amino-3,5-dibromobenzyl alcohol | 280.96 | 5.0 | 17.80 | 1.0 |

| Phosphorus tribromide (PBr₃) | 270.69 | 1.93 | 7.12 | 0.4 |

| Anhydrous Diethyl Ether (Et₂O) | - | 100 mL | - | - |

Table 3: Reagents for the Synthesis of Aditoprim

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 4-amino-3,5-dibromobenzyl bromide | 343.87 | 3.0 | 8.72 | 1.0 |

| 2,4-Diamino-5-(p-chlorobenzyl)pyrimidine | 248.70 | 2.17 | 8.72 | 1.0 |

| Sodium Hydride (NaH, 60%) | 24.00 (as NaH) | 0.42 | 17.44 | 2.0 |

| Anhydrous Dimethylformamide (DMF) | - | 150 mL | - | - |

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression from a simple starting material to the complex final product. Each step is designed to modify a specific functional group in preparation for the subsequent reaction, culminating in the assembly of the Aditoprim molecule.

Caption: Logical progression of the Aditoprim synthesis.

Application Notes and Protocols: Methyl 4-amino-3,5-dibromobenzoate in Photoactive Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Methyl 4-amino-3,5-dibromobenzoate as a versatile building block for the synthesis of novel photoactive materials. The protocols outlined below are based on established chemical principles and analogous systems, offering a foundational guide for the exploration of this compound in materials science and photomedicine.

Introduction: Unlocking the Potential of a Multifunctional Building Block

This compound is a unique aromatic compound featuring three key functional groups: a nucleophilic amino group, a carboxylate ester, and two bromine atoms strategically positioned for cross-coupling reactions. This distinct arrangement makes it an attractive, yet underexplored, precursor for the development of sophisticated photoactive materials. The electron-donating amino group and the electron-withdrawing methyl ester group can establish a donor-acceptor system, which is fundamental for photo-induced charge transfer processes. Furthermore, the dibromo-substituents serve as versatile handles for extending π-conjugation through well-established palladium-catalyzed cross-coupling reactions, enabling the fine-tuning of photophysical and electronic properties.[1]

Derivatives of aminobenzoic acid are known for their photoactive properties and have been extensively utilized in applications such as sunscreens.[2][3] However, some studies suggest that certain aminobenzoic acid derivatives can form long-lived triplet states upon UV irradiation, which may have implications for their use in biological systems.[4] The strategic incorporation of this compound into larger molecular or polymeric structures offers a pathway to modulate these photophysical properties and engineer novel materials for a range of applications, from organic electronics to photodynamic therapy.

Proposed Application: Synthesis of a Conjugated Polymer for Organic Electronics

The dibromo functionality of this compound makes it an ideal monomer for the synthesis of conjugated polymers. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] A proposed synthetic route involves a Suzuki polycondensation reaction with a diboronic acid ester comonomer.

2.1. Proposed Synthetic Pathway

The following diagram illustrates a proposed two-step synthesis of a conjugated polymer incorporating the this compound moiety. The first step involves the protection of the amino group, for example, by acylation, to prevent side reactions during the subsequent polymerization. The second step is the Suzuki polycondensation.

Caption: Proposed synthetic pathway for a conjugated polymer.

2.2. Experimental Protocol: Suzuki Polycondensation

Materials:

-

Methyl 4-acetamido-3,5-dibromobenzoate (Monomer 1)

-

Aromatic diboronic acid ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (Monomer 2)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Argon gas

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

In a Schlenk flask, dissolve equimolar amounts of Monomer 1 and Monomer 2 in toluene.

-

Add 3 equivalents of K₂CO₃ dissolved in a minimal amount of deionized water.

-

Degas the mixture by bubbling with argon for 30 minutes.

-

Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (1-3 mol%).

-

Heat the reaction mixture to 90-100 °C and stir vigorously under an argon atmosphere for 24-48 hours.

-

Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.

-

After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

-

Filter the polymer and wash sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

-

Dry the polymer under vacuum at 40-50 °C.

2.3. Characterization Data (Representative)

The following table summarizes the expected photophysical and electrochemical properties of a conjugated polymer synthesized from a this compound derivative. The data is representative of this class of materials and should be experimentally verified.

| Property | Representative Value | Technique |

| Peak Absorption (λ_max,abs) | 400 - 550 nm | UV-Vis Spectroscopy |

| Peak Emission (λ_max,em) | 500 - 650 nm | Fluorescence Spectroscopy |

| Photoluminescence Quantum Yield (Φ_PL) | 0.1 - 0.5 | Integrating Sphere |

| HOMO Energy Level | -5.0 to -5.5 eV | Cyclic Voltammetry (CV) |

| LUMO Energy Level | -2.5 to -3.0 eV | CV and Optical Band Gap |

| Electrochemical Band Gap | 2.0 - 2.5 eV | Cyclic Voltammetry (CV) |

| Optical Band Gap | 1.8 - 2.2 eV | UV-Vis Absorption Edge |

Proposed Application: Synthesis of a Small Molecule Photosensitizer

The core structure of this compound can be functionalized to create small molecule photosensitizers for applications such as photodynamic therapy (PDT) or photocatalysis. The heavy bromine atoms can promote intersystem crossing (ISC) to the triplet state, a key process for the generation of singlet oxygen. The amino group can be derivatized to tune the molecule's solubility and targeting capabilities.

3.1. Proposed Synthetic Pathway

The following diagram illustrates a proposed synthetic route to a photosensitizer. This involves a Sonogashira cross-coupling reaction to extend the π-conjugation, followed by saponification of the methyl ester to a carboxylic acid to improve water solubility.

Caption: Proposed synthesis of a small molecule photosensitizer.

3.2. Experimental Protocol: Synthesis and Characterization

3.2.1. Sonogashira Cross-Coupling

Materials:

-

This compound

-

Terminal alkyne (e.g., 1-ethynylpyrene)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Argon gas

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed THF and Et₃N.

-

Add the terminal alkyne (2.2 equivalents) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

3.2.2. Singlet Oxygen Generation Quantum Yield (ΦΔ)

Principle: The quantum yield of singlet oxygen generation can be determined by monitoring the photo-oxidation of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.

Materials:

-

Synthesized photosensitizer

-

1,3-Diphenylisobenzofuran (DPBF)

-

Reference photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal)

-

Spectroscopic grade solvent (e.g., DMSO, DMF)

-

Monochromatic light source (e.g., laser or filtered lamp)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of the synthesized photosensitizer and the reference photosensitizer with identical absorbance at the irradiation wavelength.

-

Prepare a stock solution of DPBF in the same solvent.

-

In a cuvette, mix the photosensitizer solution with an aliquot of the DPBF stock solution.

-

Irradiate the solution with the monochromatic light source for short time intervals.

-

Record the UV-Vis absorption spectrum after each irradiation interval, monitoring the decrease in the DPBF absorbance at its λ_max (around 415 nm).

-

Repeat the experiment with the reference photosensitizer under identical conditions.

-